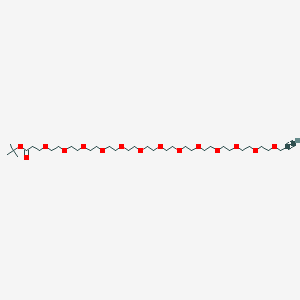

Propargyl-PEG13-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H64O15 |

|---|---|

Molecular Weight |

712.9 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3 |

InChI Key |

ZSHSGYWPZFHQJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Applications of Propargyl-PEG13-Boc

Propargyl-PEG13-Boc is a heterobifunctional chemical linker of significant interest to researchers in the fields of chemistry, biology, and medicine. Its unique structure, featuring a terminal alkyne, a polyethylene glycol (PEG) spacer, and a Boc-protected functional group, makes it a versatile tool for a variety of bioconjugation and drug development applications. This guide provides a detailed overview of its structure, properties, and common experimental considerations.

Chemical Structure

The structure of this compound consists of three key components:

-

Propargyl Group: This is a functional group containing a terminal alkyne (a carbon-carbon triple bond). This alkyne moiety is reactive towards azides in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][2] This allows for the efficient and specific conjugation of the PEG linker to molecules bearing an azide group.

-

PEG13 Spacer: This is a polyethylene glycol chain composed of 13 repeating ethylene glycol units. The PEG spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the molecules it is attached to.[3]

-

Boc Protecting Group: The "Boc" refers to a tert-butoxycarbonyl group, which is a common protecting group for amines or carboxylic acids.[3][] In the context of commercially available Propargyl-PEG-Boc linkers, this group often protects a terminal carboxylic acid as a tert-butyl ester or a terminal amine as a carbamate. This protection allows for selective reaction at the propargyl end of the linker, with the Boc group being removable under acidic conditions to reveal the other functional group for subsequent conjugation steps.

Based on related compounds, a likely structure for this compound involves the propargyl group attached to one end of the PEG chain via an ether linkage, and a Boc-protected functional group at the other terminus.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C36H68O16 |

| Molecular Weight | 756.92 g/mol |

| Exact Mass | 756.4507 |

| Elemental Analysis | C, 57.13%; H, 9.06%; O, 33.82% |

Data for Propargyl-PEG14-Boc

Applications in Research and Drug Development

Propargyl-PEG-Boc linkers are widely utilized in several key areas:

-

PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their solubility, stability, and circulation half-life.

-

Click Chemistry: The propargyl group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation reaction.

-

PROTACs: These linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.

Synthesis and Experimental Protocols

The synthesis of Propargyl-PEG-Boc linkers involves multi-step procedures. A representative protocol for the synthesis of a key intermediate, α-hydroxyl-ω-propargyl PEG, from a commercially available starting material is outlined below. This intermediate could then be further modified to introduce a Boc-protected group.

Synthesis of α-hydroxyl-ω-propargyl PEG from HOOC-PEG-OH

-

Dissolution: 1.0 g (0.28 mmol) of HOOC-PEG-OH and 16.8 mg (0.30 mmol) of potassium hydroxide (KOH) are dissolved in 20 mL of dimethylformamide (DMF).

-

Reaction: The mixture is stirred at 100 °C for 1 hour.

-

Addition of Propargyl Bromide: Propargyl bromide (0.027 mL, 0.30 mmol) is added dropwise to the solution over 30 minutes.

-

Reaction Continuation: The mixture is then stirred and allowed to react at 70 °C for 15 hours.

-

Work-up: The reaction is cooled to room temperature, filtered, and concentrated. The residue is dissolved in 10 mL of distilled water and extracted with dichloromethane (3 x 100 mL).

This procedure yields the propargyl-terminated PEG, which can then undergo further functionalization and protection with a Boc group.

Visualizations

The logical relationship between the core components of the this compound molecule can be visualized as follows:

Caption: Logical structure of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG13-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic and purification strategy for Propargyl-PEG13-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1] The molecule features a terminal propargyl group for click chemistry applications and a Boc-protected amine, offering a stable yet readily deprotectable handle for subsequent conjugation.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available amino-PEG13-alcohol. The strategy involves the protection of the terminal amine with a tert-butyloxycarbonyl (Boc) group, followed by the etherification of the terminal hydroxyl group to install the propargyl functionality. This sequence is generally preferred to avoid potential side reactions with the unprotected amine during the propargylation step.

Experimental Protocols

2.1. Step 1: Synthesis of Boc-NH-PEG13-OH

This initial step involves the protection of the primary amine of amino-PEG13-alcohol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

-

Materials:

-

Amino-PEG13-alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve amino-PEG13-alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG13-OH. The product is typically a viscous oil or waxy solid.

-

2.2. Step 2: Synthesis of this compound

The terminal hydroxyl group of the Boc-protected PEG linker is converted to a propargyl ether using propargyl bromide in the presence of a strong base.

-

Materials:

-

Boc-NH-PEG13-OH

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Boc-NH-PEG13-OH (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (2.0 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

2.3. Purification of this compound

Purification of the final product is typically achieved using column chromatography on silica gel.

-

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as a clear, viscous oil.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound.

Table 1: Reaction Yields

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Yield (%) |

| 1 | Boc-NH-PEG13-OH | Amino-PEG13-alcohol | 1 : 1.2 ((Boc)₂O) | ~95% |

| 2 | This compound | Boc-NH-PEG13-OH | 1 : 2.0 (Propargyl Bromide) | ~80% |

Table 2: Product Characterization and Purity

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by HPLC) |

| This compound | C₃₄H₆₅NO₁₅ | 727.88 | Clear, viscous oil | >95% |

Visualization of Workflows

4.1. Synthetic Pathway

Caption: Synthetic route for this compound.

4.2. Purification Workflow

Caption: Purification workflow for this compound.

References

The Strategic Role of the Boc Protecting Group in Propargyl-PEG13-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced bioconjugation and drug delivery, the strategic use of protecting groups is paramount to achieving molecular precision and efficacy. This technical guide provides an in-depth exploration of the tert-Butyloxycarbonyl (Boc) protecting group's critical role in the heterobifunctional linker, Propargyl-PEG13-Boc. This linker is a cornerstone in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. We will dissect the interplay between the propargyl moiety for click chemistry, the polyethylene glycol (PEG) spacer for enhanced pharmacokinetics, and the Boc group for controlled reactivity. This guide will furnish researchers with the foundational knowledge, experimental protocols, and quantitative data necessary to effectively utilize this compound in their research and development endeavors.

Core Concepts: Deconstructing this compound

This compound is a molecule meticulously designed with three key functional components, each serving a distinct and vital purpose in chemical synthesis and bioconjugation:

-

The Propargyl Group: This terminal alkyne functional group is the reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the linker to molecules bearing an azide group.[2]

-

The PEG13 Spacer: The polyethylene glycol (PEG) chain, consisting of 13 repeating ethylene glycol units, acts as a hydrophilic spacer.[3] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutics.[4] The PEG linker can reduce immunogenicity and prolong circulation half-life by increasing the hydrodynamic radius of the conjugated molecule.[4]

-

The Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. In the context of this compound, it temporarily masks a primary or secondary amine, preventing it from engaging in unwanted side reactions during synthesis and conjugation steps. Its removal under specific acidic conditions regenerates the free amine, which can then be used for subsequent functionalization.

The synergy of these three components makes this compound a versatile tool for multistep synthetic strategies where controlled, sequential reactions are necessary.

The Indispensable Role of the Boc Group

The primary function of the Boc group in this compound is to act as a temporary shield for a reactive amine. This protection is crucial for several reasons:

-

Orthogonal Reactivity: In a typical bioconjugation workflow, the propargyl group is intended to react first via click chemistry. A free amine could potentially interfere with this reaction or react with other sensitive functional groups on the target molecule. The Boc group ensures that the amine remains inert during the alkyne-azide cycloaddition.

-

Controlled Sequential Conjugation: The acid-lability of the Boc group allows for its selective removal after the click chemistry step is complete. This unmasks the amine, making it available for a subsequent reaction, such as amide bond formation with a carboxylic acid. This sequential approach is fundamental in the construction of complex molecules like PROTACs, where different moieties need to be introduced in a specific order.

-

Enhanced Stability and Handling: The Boc group can improve the stability and handling characteristics of the linker by reducing the nucleophilicity and basicity of the amine.

Application in PROTAC Synthesis: A Case Study

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The synthesis of a PROTAC often involves a linker to connect the target protein binder and the E3 ligase ligand. This compound is an ideal candidate for such a linker.

A logical workflow for the synthesis of a PROTAC using this compound is as follows:

Caption: Synthetic workflow for a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Degradation of KRAS G12C

A key application of PROTACs is in the targeted degradation of oncoproteins. The KRAS protein with a G12C mutation is a significant driver in many cancers. A PROTAC constructed with a this compound linker could be designed to target KRAS G12C for degradation.

Caption: PROTAC-mediated degradation of KRAS G12C.

Data Presentation: Quantitative Overview

The efficiency of Boc protection and deprotection is critical for the overall yield of the final product. The following tables summarize typical reaction conditions and yields for these steps, providing a quantitative basis for experimental design.

Table 1: Boc Protection of Amines

| Amine Substrate | Reagents and Conditions | Reaction Time (hours) | Yield (%) |

| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM, RT | 1-4 | >95 |

| Aniline | (Boc)₂O (1.2 eq), DMAP (0.1 eq), ACN, RT | 2-6 | 90-98 |

| Amino-PEG | (Boc)₂O (1.5 eq), NaHCO₃, Dioxane/H₂O, RT | 12-24 | 85-95 |

Table 2: Boc Deprotection of Amines

| N-Boc Substrate | Reagents and Conditions | Reaction Time (minutes) | Yield (%) |

| N-Boc Aliphatic Amine | 20-50% TFA in DCM, RT | 30-60 | >95 |

| N-Boc Aniline | 4M HCl in Dioxane, RT | 60-120 | >95 |

| N-Boc-Amine-PEG | 50% TFA in DCM, RT | 30-120 | >90 |

Experimental Protocols

Detailed methodologies for key reactions involving a Propargyl-PEG-Boc linker are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Prepare stock solutions of all reagents. Dissolve this compound and the azide-functionalized molecule in DMSO. Prepare aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.

-

In a microcentrifuge tube, add the this compound and the azide-containing molecule from their respective stock solutions to the desired final concentrations in PBS.

-

Add the THPTA ligand solution to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 0.2 mM and vortex briefly.

-

To initiate the reaction, add a freshly prepared solution of sodium ascorbate to a final concentration of 2 mM.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by reversed-phase HPLC.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc group to reveal the terminal amine.

Materials:

-

Boc-protected PEGylated conjugate from Protocol 1

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

For isolation of the free amine, redissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Conclusion

The Boc protecting group is a linchpin in the functionality of this compound, enabling a modular and controlled approach to the synthesis of complex bioconjugates. Its strategic use allows for the orthogonal functionalization of the terminal alkyne and amine groups, a critical capability in the development of sophisticated therapeutics such as PROTACs. Understanding the principles of Boc protection and deprotection, coupled with robust experimental protocols, empowers researchers to harness the full potential of this versatile linker in advancing the frontiers of drug discovery and development.

References

Propargyl-PEG13-Boc in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][]

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[4] The length of the PEG linker is a crucial parameter that requires optimization for each specific POI and E3 ligase pair to ensure a productive ternary complex formation that leads to efficient ubiquitination and subsequent proteasomal degradation of the POI.

This guide focuses on the application of Propargyl-PEG13-Boc , a specific long-chain PEG linker, in the development of PROTACs. This linker is particularly suited for modular PROTAC synthesis via "click chemistry," a set of highly efficient and specific reactions. The propargyl group (an alkyne) on this linker readily reacts with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole ring, facilitating the rapid assembly of diverse PROTAC libraries. The Boc (tert-butyloxycarbonyl) protecting group on the other end allows for orthogonal deprotection and subsequent conjugation to the second ligand, typically through amide bond formation.

Synthesis of PROTACs using this compound via Click Chemistry

The use of this compound facilitates a modular and efficient approach to PROTAC synthesis. The general strategy involves the functionalization of the POI ligand with an azide group and the E3 ligase ligand with a handle for amide coupling after deprotection of the Boc group on the linker. The final key step is the CuAAC reaction to ligate the two halves of the PROTAC.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI-X) and utilizing a common E3 ligase ligand like pomalidomide.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt, Propargyl-PEG13-NH2·TFA, is typically used in the next step without further purification.

Step 2: Amide Coupling of Pomalidomide-acid with Propargyl-PEG13-NH2

-

Dissolve pomalidomide-linker acid (1.0 eq) and Propargyl-PEG13-NH2·TFA (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Pomalidomide-PEG13-Propargyl intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the Pomalidomide-PEG13-Propargyl intermediate (1.0 eq) and the azide-functionalized POI-X ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC-X by preparative HPLC to yield the desired product.

Characterization and Evaluation of PROTAC Efficacy

The efficacy of a newly synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Quantitative Data Presentation

The following table presents hypothetical data for a series of PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization. This data is representative of what would be generated in a typical PROTAC development campaign.

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-X-PEG8 | Propargyl-PEG8-Boc derived | 150 | 75 |

| PROTAC-X-PEG10 | Propargyl-PEG10-Boc derived | 75 | 85 |

| PROTAC-X-PEG13 | This compound derived | 25 | >95 |

| PROTAC-X-PEG16 | Propargyl-PEG16-Boc derived | 80 | 90 |

| PROTAC-X-PEG20 | Propargyl-PEG20-Boc derived | 200 | 70 |

This is example data and does not represent real experimental results.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Cell line expressing the protein of interest (e.g., MCF-7 for ERα)

-

Cell culture medium and supplements

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95 °C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or use a separate gel.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

This compound is a valuable tool in the synthesis of PROTACs, offering a long, hydrophilic spacer that can be crucial for achieving potent and efficacious protein degradation. Its bifunctional nature, with a propargyl group for click chemistry and a Boc-protected amine for standard amide coupling, provides a robust and flexible strategy for the modular assembly of PROTAC libraries. The systematic variation of PEG linker length, including the use of the 13-unit chain, is a key strategy in the optimization of PROTACs for therapeutic development. The experimental protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers.

References

Propargyl-PEG13-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG13-Boc is a versatile heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a Boc-protected amine, allows for the precise and efficient linkage of diverse molecular entities. The polyethylene glycol (PEG) backbone, consisting of 13 ethylene glycol units, enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Core Features and Applications

This compound is characterized by two key reactive functionalities:

-

Propargyl Group: The terminal alkyne group is poised for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the stable conjugation of the linker to molecules bearing an azide group, such as modified cytotoxic drugs, fluorescent dyes, or other biomolecules.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be coupled to various substrates, including proteins, peptides, or other small molecules, typically through amide bond formation.

The hydrophilic PEG13 chain imparts favorable pharmacokinetic properties to the final conjugate, including increased solubility and a longer circulation half-life. This makes this compound an ideal choice for applications in drug delivery and targeted therapy.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 712.86 g/mol |

| Chemical Formula | C₃₄H₆₄O₁₅N₂O₅ |

| Purity | Typically ≥98% |

| Appearance | Colorless to light yellow liquid or solid |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Conditions | Store at -20°C for long-term stability |

Experimental Protocols

Detailed methodologies for the two key reactions involving this compound are provided below.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plate (silica gel)

-

LC-MS system for reaction monitoring

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker).

-

Add TFA dropwise to the solution at 0°C (ice bath) to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected Propargyl-PEG13-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl group of the linker and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule (e.g., Propargyl-PEG13-amine)

-

Azide-containing molecule (e.g., a cytotoxic drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of tert-butanol and water.

Procedure:

-

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

-

In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.

-

In another tube, prepare a solution of CuSO₄ and THPTA (typically at a 1:5 molar ratio) in the reaction buffer.

-

Add the CuSO₄/THPTA solution to the reaction mixture containing the propargyl and azide compounds.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, the product can be purified by standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).

Mandatory Visualizations

The following diagrams illustrate the role of this compound in key experimental workflows.

Caption: PROTAC Synthesis Workflow using this compound.

Caption: ADC Synthesis Workflow using this compound.

An In-Depth Technical Guide to Propargyl-PEG13-Boc for Bioconjugation

For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, the selection of appropriate linker molecules is a critical determinant of experimental success. Among the diverse array of available linkers, Propargyl-PEG13-Boc has emerged as a versatile and valuable tool. This guide provides a comprehensive overview of its properties, applications, and the fundamental techniques for its use in bioconjugation, with a particular focus on "click chemistry."

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule. This means it has two different reactive ends connected by a spacer. Let's break down its name to understand its structure and function:

-

Propargyl Group: This is a functional group containing a terminal alkyne (-C≡CH). The alkyne is the key to this linker's utility in "click chemistry," a set of powerful, specific, and high-yield chemical reactions for joining molecules.[1]

-

PEG13: This indicates a polyethylene glycol (PEG) spacer consisting of 13 repeating ethylene glycol units. The PEG chain is hydrophilic, which enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, a crucial feature for biological applications.[2] The length of the PEG chain can also influence the pharmacokinetic properties of a drug conjugate.[3]

-

Boc Group: This is a tert-butyloxycarbonyl protecting group attached to the other end of the PEG spacer, typically capping an amine or a similar reactive group. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the reactive group for further conjugation.[4]

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.

Physicochemical and Structural Data

| Property | Value (Estimated for this compound) | Reference |

| Molecular Formula | C34H64O15N (assuming an amine is protected) | General Knowledge |

| Molecular Weight | Approx. 726.88 g/mol | |

| Appearance | White to off-white solid or oil | General Knowledge |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | -20°C for long-term storage |

Key Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step process: the "click" reaction followed by the deprotection of the Boc group to enable a second conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

Degassed water

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent like DMSO.

-

Prepare a 1-5 mM stock solution of the azide-functionalized molecule in a suitable buffer.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and this compound. A molar excess of the PEG linker (e.g., 3-10 equivalents) is often used to ensure complete reaction of the azide.

-

Add the THPTA ligand to the reaction mixture. The ligand helps to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugation).

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.

-

Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation reactions.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution (for neutralization)

Protocol:

-

Dissolution:

-

Dissolve the Boc-protected PEG conjugate in DCM.

-

-

Acid Treatment:

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

-

Work-up and Neutralization:

-

Remove the TFA and DCM under reduced pressure.

-

To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

-

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to confirm successful conjugation and to determine its purity and properties.

| Characterization Technique | Purpose | Reference |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the degree of labeling (e.g., drug-to-antibody ratio in ADCs). High-resolution MS provides accurate mass data. | |

| NMR Spectroscopy | To confirm the structure of the linker and the final conjugate, particularly for smaller bioconjugates. 1H NMR can be used to verify the presence of the triazole ring. | |

| SDS-PAGE | For protein conjugates, to visualize the increase in molecular weight upon conjugation with the PEG linker. | |

| HPLC/UPLC | To assess the purity of the conjugate and separate it from unreacted starting materials. Reverse-phase or size-exclusion chromatography are commonly used. |

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound for bioconjugation.

Caption: Chemical structure of this compound.

Caption: General bioconjugation workflow.

Caption: Role in PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its well-defined structure, featuring a terminal alkyne for click chemistry, a hydrophilic PEG spacer, and a cleavable Boc protecting group, allows for the precise and efficient construction of complex biomolecular architectures. By understanding the core principles of its reactivity and following established protocols for conjugation and characterization, scientists can effectively leverage this linker to advance their research in areas such as targeted drug delivery, proteomics, and diagnostics.

References

Propargyl-PEG13-Boc: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG13-Boc is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it facilitates the connection between a target protein ligand and an E3 ubiquitin ligase ligand. The propargyl group enables covalent linkage through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis. The polyethylene glycol (PEG) chain, consisting of 13 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This guide provides an in-depth overview of the safety, handling, and relevant experimental considerations for this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₃₄H₆₄O₁₅ | [1] |

| Molecular Weight | 712.86 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in DMSO | [2] |

Safety and Handling

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound should be handled with care. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

| Hazard | Precautionary Statement | Pictogram |

| Skin Sensitization | May cause an allergic skin reaction. (H317) | GHS07 |

| General Handling | Avoid inhalation, and contact with eyes and skin. | - |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Safety goggles with side-shields. |

| Hand Protection | Protective gloves (e.g., nitrile). |

| Skin and Body Protection | Impervious clothing, such as a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For operations that may generate dust, a suitable respirator may be necessary. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

| Condition | Recommendation |

| Storage Temperature | Store at -20°C for long-term stability. |

| Container | Keep container tightly sealed. |

| Environment | Store in a cool, well-ventilated area. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |

| Stability | Stable under recommended storage conditions. |

Experimental Protocols

This compound is primarily utilized in the synthesis of PROTACs. The following are representative protocols for its synthesis and subsequent use in a click chemistry reaction.

Synthesis of this compound

This protocol outlines a potential two-step synthesis starting from a commercially available Boc-protected amine with a PEG13 linker and a terminal hydroxyl group.

Step 1: Propargylation of the Terminal Hydroxyl Group

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG13-OH (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) (1.5 equivalents) to the solution and stir.

-

Activation of Hydroxyl Group: Cool the reaction mixture to 0°C and slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents). Allow the reaction to stir for 1-2 hours at 0°C.

-

Nucleophilic Substitution: In a separate flask, prepare a solution of sodium propargyl oxide by reacting propargyl alcohol with a strong base like sodium hydride in anhydrous tetrahydrofuran (THF).

-

Coupling: Slowly add the solution of the mesylated PEG linker to the sodium propargyl oxide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Boc Protection (if starting from a non-protected amine)

This is a general procedure for the Boc protection of an amine.

-

Reaction Setup: Dissolve the amine-containing compound (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a base like sodium bicarbonate or triethylamine (2-3 equivalents).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.

PROTAC Synthesis via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized E3 ligase ligand to this compound (after deprotection of the Boc group) and subsequent coupling to a target protein ligand.

-

Boc Deprotection: Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Evaporate the solvent and TFA under reduced pressure.

-

Click Reaction:

-

In a reaction vial, dissolve the deprotected Propargyl-PEG13-amine (1 equivalent) and an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1 equivalent) in a solvent mixture such as t-BuOH/H₂O.

-

Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents) and a reducing agent like sodium ascorbate (e.g., 0.5 equivalents).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to generate the Cu(I) catalyst in situ.

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

-

Purification: Purify the resulting triazole-linked intermediate by column chromatography or preparative HPLC.

-

Final Coupling: Couple the purified intermediate to the target protein ligand using standard amide bond formation chemistry (e.g., using a coupling agent like HATU or HOBt/EDC).

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG13-Boc in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the use of Propargyl-PEG13-Boc, a heterobifunctional linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This linker is particularly valuable in the synthesis of complex biomolecules and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

The this compound linker features a terminal alkyne group for click chemistry and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. The protocols below cover the deprotection of the Boc group to reveal a primary amine and the subsequent CuAAC reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the key chemical transformations involving this compound. The data is representative of PEG linkers of similar length and functionality.

Table 1: Boc Deprotection of this compound

| Parameter | Value | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | [1][2][3] |

| Solvent | Dichloromethane (DCM) | [1] |

| TFA Concentration | 20-50% (v/v) in DCM | [1] |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 0.5 - 2 hours | |

| Typical Yield | >95% | |

| Purity | High, often used directly | |

| Monitoring | TLC, LC-MS, ¹H NMR |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Value | Reference |

| Reactants | Propargyl-PEG-linker, Azide-containing molecule | |

| Catalyst System | Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate | |

| Ligand (optional) | THPTA | |

| Solvent | Aqueous buffer (e.g., PBS), DMSO, t-BuOH/H₂O | |

| Reactant Ratio | 1:1.2 (Alkyne:Azide) | |

| Copper Concentration | 50-250 µM | |

| Temperature | Room Temperature | |

| Reaction Time | 1 - 4 hours | |

| Typical Yield | 85-95% | |

| Purity | >95% after purification | |

| Monitoring | LC-MS, HPLC |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the primary amine of the PEG linker.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM (v/v) mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed. The deprotected amine product will be more polar and have a lower Rf value on a silica TLC plate.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

For applications where the TFA salt is acceptable, the crude product can be used directly after thorough drying.

-

Optional Basic Work-up (to obtain the free amine): a. Dissolve the residue in DCM and transfer to a separatory funnel. b. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will evolve. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate under reduced pressure to yield the free amine, Propargyl-PEG13-NH₂.

Characterization:

-

¹H NMR: Disappearance of the Boc group's tert-butyl signal (a singlet around 1.4 ppm).

-

LC-MS: A shift in the mass spectrum corresponding to the loss of the Boc group (100.12 g/mol ).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the procedure for the click reaction between the propargyl group of the PEG linker and an azide-functionalized molecule. This can be performed with either the Boc-protected or the deprotected amine form of the linker.

Materials:

-

This compound or Propargyl-PEG13-NH₂ (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

-

Degassed buffer (e.g., PBS pH 7.4) or a solvent system like t-BuOH/H₂O or DMSO

-

Microcentrifuge tubes or reaction vials

Procedure:

-

Prepare Stock Solutions:

-

Propargyl-PEG linker: 10 mM in degassed buffer or DMSO.

-

Azide-containing molecule: 12 mM in a compatible solvent (e.g., DMSO).

-

CuSO₄: 100 mM in deionized water.

-

THPTA: 200 mM in deionized water.

-

Sodium Ascorbate: 1 M in deionized water (prepare fresh).

-

-

Reaction Setup (for a 1 mL final volume): a. In a reaction vial, add the Propargyl-PEG linker solution (e.g., 100 µL of 10 mM stock for a final concentration of 1 mM). b. Add the azide-containing molecule solution (e.g., 100 µL of 12 mM stock for a final concentration of 1.2 mM). c. Add the appropriate volume of the reaction buffer/solvent. d. Prepare a premix of CuSO₄ and THPTA by adding 10 µL of 100 mM CuSO₄ to 20 µL of 200 mM THPTA. Let it sit for a few minutes. e. Add the CuSO₄/THPTA premix to the reaction mixture.

-

Initiate the Reaction: a. Add 20 µL of the freshly prepared 1 M sodium ascorbate solution to the reaction mixture. b. Gently mix the contents.

-

Incubation: a. Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended. b. Monitor the reaction progress by LC-MS or HPLC.

-

Work-up and Purification: a. Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove copper. b. Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and the catalyst system.

Characterization:

-

LC-MS: Confirmation of the desired product mass, which will be the sum of the masses of the propargyl-PEG linker and the azide-containing molecule.

-

¹H NMR: Appearance of a new signal for the triazole proton (typically a singlet between 7.5 and 8.5 ppm).

-

HPLC: A new peak with a different retention time compared to the starting materials.

Mandatory Visualization

The following diagram illustrates the experimental workflow for synthesizing a PROTAC molecule using this compound as the linker. The process involves the deprotection of the Boc group, conjugation to an E3 ligase ligand, and a final click chemistry reaction with a warhead for the target protein.

References

Application Notes and Protocols for Propargyl-PEG13-Boc in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG13-Boc is a heterobifunctional linker designed for advanced applications in solid-phase peptide synthesis (SPPS). This linker features a Boc-protected amine at one terminus and a propargyl group at the other, connected by a 13-unit polyethylene glycol (PEG) spacer. The Boc-protected amine allows for its incorporation into a growing peptide chain using standard Boc-SPPS chemistry. The terminal propargyl group (an alkyne) facilitates post-synthetic modification of the peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1]

The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate.[2] This linker is particularly valuable in the development of targeted therapeutics, such as peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage of a peptide to another molecule is crucial.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence during SPPS and its subsequent modification via click chemistry.

Data Presentation

The efficiency of incorporating this compound and its subsequent modification can be influenced by the peptide sequence, resin choice, and reaction conditions. Below are typical quantitative data ranges observed in the literature for similar processes.

| Parameter | Typical Value | Notes |

| Boc Deprotection Efficiency | >99% | Monitored by qualitative tests like the Kaiser test. |

| Coupling Efficiency of Propargyl-PEG13-Amine | 90-98% | May require double coupling or optimized coupling reagents due to the potential for steric hindrance from the PEG chain. |

| On-Resin CuAAC Reaction Yield | 70-95% | Yield can be influenced by the accessibility of the propargyl group on the resin-bound peptide and the choice of catalyst system. |

| In-Solution CuAAC Reaction Yield | 85-98% | Generally higher and more consistent yields compared to on-resin reactions due to better reaction kinetics in a homogeneous environment. |

| Overall Crude Peptide Yield | 50-70% | Dependent on the length and complexity of the peptide sequence. |

| Final Purified Peptide Yield | 15-40% | Post-purification yield after cleavage and HPLC. |

Experimental Protocols

The following protocols outline the key steps for utilizing this compound in SPPS. These protocols assume a manual synthesis on a standard Boc-compatible resin (e.g., PAM or MBHA resin).

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the deprotected this compound linker.

1.1. Resin Preparation:

-

Swell the peptide-resin (with the N-terminal Boc-protected amino acid) in dichloromethane (DCM) for 30-60 minutes.

-

Drain the DCM.

1.2. N-terminal Boc Deprotection:

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and finally N,N-dimethylformamide (DMF) (3x).

1.3. Neutralization:

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF (5x).

1.4. Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time helps to overcome potential steric hindrance from the PEG chain.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

-

After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Caption: Workflow for incorporating this compound in SPPS.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction performed directly on the resin-bound, propargyl-functionalized peptide.

2.1. Materials:

-

Resin-bound peptide-PEG-propargyl

-

Azide-containing molecule (e.g., fluorescent dye, small molecule drug) (5-10 equivalents)

-

Copper(I) source: Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (2-5 equivalents)

-

Base: DIEA (10-20 equivalents)

-

Solvent: DMF or a mixture of DMF/water or DMSO/water

2.2. Procedure:

-

Swell the resin-bound peptide-PEG-propargyl in the chosen solvent.

-

In a separate vial, dissolve the azide-containing molecule in the solvent.

-

Add the azide solution to the swollen resin.

-

Add the copper(I) source to the reaction mixture.

-

Add DIEA to the mixture.

-

Seal the reaction vessel and agitate at room temperature for 8-24 hours.

-

Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the reaction is complete, wash the resin extensively with the reaction solvent, water, DCM, and methanol.

-

Dry the resin under vacuum.

Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction performed in solution after the propargyl-functionalized peptide has been cleaved from the resin and purified.

3.1. Materials:

-

Purified peptide-PEG-propargyl

-

Azide-containing molecule (1.1-1.5 equivalents)

-

Copper(II) sulfate (CuSO₄) (0.1-0.2 equivalents)

-

Sodium ascorbate (0.5-1.0 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand (optional but recommended)

-

Solvent: A mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO, or acetonitrile)

3.2. Procedure:

-

Dissolve the purified peptide-PEG-propargyl and the azide-containing molecule in the chosen solvent system.

-

In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand (if used).

-

Add the catalyst solution to the peptide/azide mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, the product can be purified by RP-HPLC.

Caption: Workflow for post-synthetic modification via click chemistry.

Protocol 4: Final Cleavage and Deprotection

This protocol uses a standard TFA-based cleavage cocktail to release the final peptide conjugate from the resin and remove any remaining acid-labile side-chain protecting groups.

4.1. Cleavage Cocktail:

-

A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acid composition of the peptide.

4.2. Procedure:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the pre-chilled cleavage cocktail to the resin (10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Example: PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of peptide-based PROTACs (p-PROTACs). A p-PROTAC consists of a peptide that binds to a target protein of interest (POI), a linker (such as Propargyl-PEG13), and a ligand that recruits an E3 ubiquitin ligase. The resulting ternary complex (E3 ligase - p-PROTAC - POI) leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The synthesis would involve preparing a peptide that binds to the POI using SPPS, incorporating the this compound linker, and then using click chemistry to attach an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon, or a VHL ligand).

Caption: General mechanism of action for a peptide-based PROTAC.

References

- 1. peptide.com [peptide.com]

- 2. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG13-Boc as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[2][3] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Propargyl-PEG13-Boc, a long-chain PEG linker featuring a terminal alkyne for "click chemistry" conjugation and a Boc-protected amine for sequential amide bond formation. This modular approach allows for the convergent and efficient synthesis of a diverse range of PROTAC molecules.

Data Presentation

The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths targeting different proteins.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |

| Compound 1 | 0 PEG units | < 500 | > 80 | H661 | CRBN |

| Compound 2 | 1 PEG unit | > 5000 | ~20 | H661 | CRBN |

| Compound 3 | 2 PEG units | > 5000 | ~20 | H661 | CRBN |

| Compound 4 | 4-5 PEG units | < 500 | > 80 | H661 | CRBN |

Data adapted from Wurz et al.

Table 2: Effect of Linker Length on TBK1 Degradation

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | < 12 | No degradation | N/A |

| PROTAC B | 12 | < 1000 | > 80 |

| PROTAC C | 21 | 3 | 96 |

| PROTAC D | 29 | 292 | 76 |

Data adapted from a study by Arvinas.

Table 3: Effect of Linker Length on SMARCA2/4 Degradation

| PROTAC | Linker Composition | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Cell Line |

| Compound 96 | PEG | 300 | 65 | 250 | 70 | MV-4-11 |

Data adapted from a recent study on SMARCA degraders.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker typically involves a three-stage process:

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the primary amine.

-

Amide Coupling: Formation of an amide bond between the deprotected linker-amine and the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click chemistry" ligation of the alkyne-functionalized linker-E3 ligase conjugate with an azide-functionalized ligand for the protein of interest.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the corresponding primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

The resulting amine salt (Propargyl-PEG13-NH2·TFA) is often used in the next step without further purification. For long-term storage, it is recommended to neutralize the salt and purify the free amine.

Protocol 2: Amide Coupling of Propargyl-PEG13-Amine with an E3 Ligase Ligand (e.g., Pomalidomide derivative)

This protocol outlines the coupling of the deprotected Propargyl-PEG13-amine with a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

Materials:

-

Propargyl-PEG13-NH2·TFA (from Protocol 1)

-

Pomalidomide-linker-COOH (or a similar carboxyl-functionalized E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve Propargyl-PEG13-NH2·TFA (1.1 eq) in anhydrous DMF and add DIPEA (to neutralize the TFA salt).

-

Add the solution of the deprotected linker to the activated E3 ligase ligand mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkyne-functionalized E3 ligase ligand-linker conjugate.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate the alkyne-functionalized linker with an azide-functionalized ligand for the protein of interest.

Materials:

-

Alkyne-functionalized E3 ligase ligand-linker conjugate (from Protocol 2) (1.0 eq)

-

Azide-functionalized POI ligand (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the alkyne-functionalized E3 ligase ligand-linker conjugate and the azide-functionalized POI ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Visualizations

PROTAC Synthesis Workflow

Caption: A modular workflow for PROTAC synthesis.

General Mechanism of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Example Signaling Pathway: Androgen Receptor (AR) Degradation